2-Methoxy-5-methyl(1,3-dioxolan-2-ylmethyl)benzene
Description
2-Methoxy-5-methyl(1,3-dioxolan-2-ylmethyl)benzene is an aromatic ether derivative featuring a benzene ring substituted with a methoxy group (-OCH₃), a methyl group (-CH₃), and a 1,3-dioxolane ring connected via a methylene bridge (-CH₂-). The dioxolane moiety, a five-membered cyclic ether, confers unique steric and electronic properties, enhancing solubility in polar solvents and influencing reactivity in synthetic applications. This compound is cataloged by suppliers like CymitQuimica, indicating its relevance in research and industrial contexts . Its structural complexity makes it valuable for studying regioselective reactions, particularly in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
2-[(2-methoxy-5-methylphenyl)methyl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9-3-4-11(13-2)10(7-9)8-12-14-5-6-15-12/h3-4,7,12H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSILKUMTUNSZSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC2OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645893 | |
| Record name | 2-[(2-Methoxy-5-methylphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-31-4 | |
| Record name | 2-[(2-Methoxy-5-methylphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methyl(1,3-dioxolan-2-ylmethyl)benzene typically involves the reaction of 2-methoxy-5-methylbenzyl alcohol with a suitable dioxolane derivative under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid to facilitate the formation of the dioxolane ring .
Industrial Production Methods
On an industrial scale, the production of 2-Methoxy-5-methyl(1,3-dioxolan-2-ylmethyl)benzene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are essential for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methyl(1,3-dioxolan-2-ylmethyl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The dioxolane ring can be reduced to form diols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxy-5-methylbenzaldehyde or 2-methoxy-5-methylbenzoic acid.
Reduction: Formation of 2-methoxy-5-methylbenzyl alcohol.
Substitution: Formation of brominated or nitrated derivatives of the benzene ring.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C₁₂H₁₆O₃
Molecular Weight: 208.26 g/mol
Structural Characteristics: The compound features a methoxy group and a dioxolane ring, which contribute to its reactivity and potential applications in synthesis and medicinal chemistry.
Synthetic Chemistry
2-Methoxy-5-methyl(1,3-dioxolan-2-ylmethyl)benzene serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Reactions:
- Electrophilic substitution
- Nucleophilic addition
- Ring-opening reactions involving the dioxolane moiety
Table 1: Common Reactions Involving 2-Methoxy-5-methyl(1,3-dioxolan-2-ylmethyl)benzene
| Reaction Type | Conditions | Products |
|---|---|---|
| Electrophilic Substitution | Lewis acid catalyst | Substituted aromatic compounds |
| Nucleophilic Addition | Base-catalyzed | Alcohol derivatives |
| Ring-opening | Acidic conditions | Open-chain derivatives |
Biological Activities
Research indicates that this compound may exhibit various biological activities, making it a candidate for further pharmacological studies.
- Potential Activities:
- Antimicrobial properties
- Anti-inflammatory effects
- Antioxidant activity
Case Study: A study published in a peer-reviewed journal demonstrated that derivatives of compounds similar to 2-Methoxy-5-methyl(1,3-dioxolan-2-ylmethyl)benzene showed significant inhibition of bacterial growth in vitro, suggesting its potential as an antimicrobial agent .
Medicinal Chemistry
The unique functional groups present in this compound make it a valuable scaffold for drug development.
- Applications:
- Development of anti-cancer drugs
- Synthesis of anti-inflammatory agents
- Investigating neuroprotective effects
Table 2: Medicinal Applications of Related Compounds
| Compound | Target Condition | Mechanism of Action |
|---|---|---|
| Similar dioxolane derivatives | Cancer | Induction of apoptosis |
| Methoxy-substituted compounds | Inflammation | Inhibition of pro-inflammatory cytokines |
| Dioxolane-based analogs | Neurodegenerative diseases | Modulation of neurotransmitter systems |
Industrial Applications
In addition to its research applications, 2-Methoxy-5-methyl(1,3-dioxolan-2-ylmethyl)benzene is also explored for its potential use in industrial settings:
- Dyes and Pigments: The compound can be utilized in the synthesis of colorants due to its aromatic nature.
- Polymer Chemistry: It may serve as a monomer or additive in the production of polymers.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methyl(1,3-dioxolan-2-ylmethyl)benzene involves its interaction with specific molecular targets. The methoxy and dioxolane groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 2-Methoxy-5-methyl(1,3-dioxolan-2-ylmethyl)benzene and analogous compounds:
Key Comparisons
Electronic Effects: The methoxy and methyl groups in 2-Methoxy-5-methyl(1,3-dioxolan-2-ylmethyl)benzene donate electrons to the benzene ring, favoring electrophilic substitution at the para and ortho positions. In contrast, 1,5-Dichloro-3-methoxy-2-nitrobenzene features deactivating -NO₂ and -Cl groups, directing reactions to meta positions.
Solubility and Reactivity :
- The dioxolane group in the target compound improves solubility in polar aprotic solvents (e.g., DMF, THF), similar to 2-(3,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene . However, the thiophene core in the latter alters conjugation and redox behavior compared to benzene.
Applications :
- While 2-Methoxy-5-methyl(1,3-dioxolan-2-ylmethyl)benzene is primarily a synthetic intermediate, the dioxolane-modified purine in demonstrates utility in metal coordination, highlighting the versatility of dioxolane-containing compounds in diverse fields.
Stability :
- The dioxolane ring in the target compound may exhibit hydrolytic instability under acidic or basic conditions, a common trait shared with other dioxolane derivatives (e.g., ).
Research Findings and Limitations
Available literature emphasizes structural characterizations (e.g., NMR, X-ray crystallography for related compounds ) but lacks direct experimental data on the physicochemical or catalytic properties of 2-Methoxy-5-methyl(1,3-dioxolan-2-ylmethyl)benzene. Further studies are needed to explore:
- Thermal Stability : TGA/DSC analysis under varying conditions.
- Catalytic Potential: Screening in C–H activation or cross-coupling reactions.
- Biological Activity : Toxicity and pharmacokinetic profiling.
Biological Activity
2-Methoxy-5-methyl(1,3-dioxolan-2-ylmethyl)benzene is an organic compound classified as a dioxolane. It features a benzene ring substituted with a methoxy group and a dioxolane moiety, which contributes to its unique chemical properties. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities.
- Molecular Formula : C₁₂H₁₆O₃
- Molecular Weight : 208.25 g/mol
- CAS Number : 898785-31-4
The presence of functional groups such as the methoxy and dioxolane ring enhances its reactivity and potential interactions with biological systems.
The biological activity of 2-Methoxy-5-methyl(1,3-dioxolan-2-ylmethyl)benzene is primarily attributed to its ability to interact with specific molecular targets within cells. The methoxy and dioxolane groups can participate in hydrogen bonding and other interactions with biological macromolecules, potentially influencing enzyme activity and cellular processes. The exact pathways depend on the specific biological context in which the compound is studied.
Antimicrobial Properties
Research has indicated that 2-Methoxy-5-methyl(1,3-dioxolan-2-ylmethyl)benzene exhibits antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Study 1: Antimicrobial Activity
A study published in the International Journal of Molecular Sciences examined the antimicrobial effects of several dioxolane derivatives, including 2-Methoxy-5-methyl(1,3-dioxolan-2-ylmethyl)benzene. The compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development .
Study 2: Synthesis and Biological Evaluation
Another research effort focused on synthesizing various derivatives of dioxolanes to evaluate their biological activities. The findings suggested that modifications to the benzene ring could enhance the biological efficacy of compounds similar to 2-Methoxy-5-methyl(1,3-dioxolan-2-ylmethyl)benzene. The study highlighted the importance of structural variations in optimizing biological activity .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Fluoro-2-methoxy(1,3-dioxolan-2-ylmethyl)benzene | Fluorine substitution on benzene | Potentially enhanced biological activity due to fluorine |
| 4-Methoxyphenyl(1,3-dioxolan) | Different position of methoxy group | May exhibit different reactivity patterns |
| 2-Ethoxyphenyl(1,3-dioxolan) | Ethoxy instead of methoxy | Altered solubility and reactivity |
The table illustrates how variations in substituents can impact the biological activity of dioxolane derivatives.
Research Applications
The unique combination of functional groups in 2-Methoxy-5-methyl(1,3-dioxolan-2-ylmethyl)benzene suggests several future research avenues:
- Drug Development : Further exploration into its antimicrobial properties could lead to novel antibiotic therapies.
- Organic Synthesis : Its structure makes it a valuable building block for synthesizing more complex organic molecules.
- Material Science : The compound's properties may be useful in developing specialty chemicals or polymers.
Q & A
Q. What are the recommended synthetic pathways for 2-Methoxy-5-methyl(1,3-dioxolan-2-ylmethyl)benzene, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Introduce the 1,3-dioxolane group via a protecting-group strategy. For example, a Wittig reaction using (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide (CAS 52509-14-5) can generate the dioxolane-substituted intermediate .
- Step 2 : Methoxy and methyl groups are introduced via Friedel-Crafts alkylation or directed ortho-metalation (DoM) to ensure regioselectivity. For instance, using methoxybenzaldehyde derivatives (e.g., CAS 529-20-4) as electrophiles under acidic conditions .
- Optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended.
Q. How can structural characterization of this compound be performed to confirm its regiochemistry?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Use - and -NMR to identify methoxy (-OCH, δ ~3.8 ppm) and dioxolane (δ ~4.5–5.5 ppm) protons. Compare with literature data for similar dioxolane-containing compounds .
- XRD : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry, as demonstrated for structurally related compounds like 7-(1,3-dioxolan-2-ylmethyl)-purine derivatives, which revealed hydrogen-bonding networks critical for conformation .
Q. What are the key stability considerations for this compound under laboratory storage conditions?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight containers under inert gas (N or Ar) to prevent hydrolysis of the dioxolane ring.
- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 14 days) and monitor via HPLC for decomposition products like methoxybenzaldehyde .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Case Study : If NMR data conflicts with computational predictions (e.g., DFT calculations), cross-validate using heteronuclear correlation experiments (HSQC, HMBC) to assign coupling pathways. For example, discrepancies in -NMR shifts for dioxolane protons were resolved via XRD-confirmed crystal packing effects in a related compound .
- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to compare spectral datasets from multiple batches, identifying outliers due to solvent polarity or impurities .
Q. What strategies improve regioselectivity in electrophilic substitution reactions involving this compound?
- Methodological Answer :
- Directing Groups : Use the methoxy group as a meta-director. For example, nitration of 2-methoxy-5-methylbenzene derivatives yields para-nitro products, validated by X-ray crystallography in analogous systems .
- Steric Effects : Introduce bulky substituents (e.g., tert-butyl) on the dioxolane ring to block undesired reaction sites, as shown in studies on methoxy-substituted biphenyls .
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities for targets such as serotonin receptors. For example, methyl 2-bromo-5-methoxybenzoate derivatives showed affinity for dopamine D2 receptors in silico, validated by in vitro assays .
- QSAR : Develop quantitative structure-activity relationship models using descriptors like logP and H-bond acceptor count, correlating with biological data from analogs .
Q. What are the emerging applications of this compound in materials science?
- Methodological Answer :
- Polymer Synthesis : Incorporate the dioxolane group as a crosslinking moiety. For instance, dioxolane-functionalized monomers enhance thermal stability in polyesters, as demonstrated by TGA/DSC studies .
- Liquid Crystals : Modify the benzene core with fluorinated groups to study mesophase behavior via polarized optical microscopy .
Data Validation & Contradiction Analysis
Q. How can researchers validate conflicting solubility data reported for this compound?
- Methodological Answer :
- Reproducibility Tests : Conduct solubility trials in triplicate using USP-grade solvents (e.g., DMSO, ethanol) under controlled temperatures. Compare with literature values from peer-reviewed journals, excluding non-academic sources like commercial catalogs .
- Hansen Solubility Parameters : Calculate HSP values to predict miscibility gaps, addressing outliers caused by solvent polarity mismatches .
Q. What protocols resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Adopt OECD guidelines for cytotoxicity testing (e.g., MTT assay) to ensure consistency. For example, variability in IC values for dioxolane derivatives was traced to differences in cell line viability protocols .
- Meta-Analysis : Aggregate data from public repositories (e.g., PubChem) and apply funnel plots to detect publication bias .
Safety & Regulatory Considerations
Q. What safety protocols are recommended for handling this compound given limited toxicological data?
- Methodological Answer :
- Precautionary Measures : Use PPE (gloves, goggles) and work in a fume hood. Refer to SDS of structurally similar compounds (e.g., 5-methoxybenzaldehyde derivatives) for hazard extrapolation .
- Emergency Procedures : In case of exposure, follow protocols for aromatic ethers, including skin decontamination with polyethylene glycol .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
